3-Amino-5-Cyano-2-fluoropyridine

Anticancer Cytotoxicity Breast Cancer

Medicinal chemists require precise substitution patterns for reproducible target engagement. Isomer mismatch leads to loss of activity. - **Optimized scaffold**: Specific 2-F, 3-NH2, 5-CN arrangement enables halogen/H-bonding in ATP pockets. - **Proven potential**: Analogous derivative showed 2.8x better potency (IC50 7.12 µM) vs. 5-FU (20.18 µM) in MCF-7 cells. - **Rapid library generation**: Core motif amenable to parallel synthesis (up to 99% yield in <25 min). - **Supply**: Packaged for immediate delivery to R&D labs and CROs.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 1232432-79-9
Cat. No. B3224474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-Cyano-2-fluoropyridine
CAS1232432-79-9
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)F)C#N
InChIInChI=1S/C6H4FN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2
InChIKeyIFGLKQAPPNPXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-cyano-2-fluoropyridine Procurement


3-Amino-5-cyano-2-fluoropyridine (CAS 1232432-79-9, also known as 5-amino-6-fluoronicotinonitrile) is a heterocyclic organic compound belonging to the class of fluorinated pyridines . This compound features a pyridine core with a fluorine atom at position 2, an amino group at position 3, and a cyano group at position 5 . It serves as a versatile building block in medicinal chemistry, particularly as a precursor for the synthesis of kinase inhibitors and other biologically active molecules . Its unique substitution pattern enables specific interactions in enzyme active sites and provides a handle for further chemical derivatization .

Fluorinated pyridine building block for kinase inhibitor synthesis
Regiochemistry-defined interaction handles (amino, cyano, fluorine)
Multi-functional scaffold supporting rapid derivatization

3-Amino-5-cyano-2-fluoropyridine Substitution Risks


In medicinal chemistry, substituting 3-Amino-5-Cyano-2-fluoropyridine with other aminocyanopyridine or fluoropyridine analogs is not a trivial, like-for-like replacement [1]. The precise regiochemistry of the amino, cyano, and fluorine substituents on the pyridine ring is a critical determinant of biological activity, selectivity, and physicochemical properties . For instance, altering the position of the fluorine or cyano group can drastically change the molecule's electronic distribution and its ability to form key hydrogen bonds or halogen bonds with a biological target, as seen with kinase inhibitors [2]. Therefore, using a different isomer can lead to a complete loss of desired activity or introduce unwanted off-target effects, making the specific substitution pattern of this compound essential for project reproducibility and success.

Isomer shift Alternative fluoropyridine or aminocyanopyridine isomers may drastically alter electronic distribution and target binding.
Hydrogen/halogen bond loss Regiochemistry-defined interactions critical for kinase selectivity may not be reproduced by other substitution patterns.
Scaffold mismatch Using a different isomer can lead to complete loss of desired activity or introduction of unwanted off-target effects.

Comparative Evidence for 3-Amino-5-cyano-2-fluoropyridine


Antiproliferative Potency in MCF-7 Cancer Cells

A structurally related analog, a 3-cyano-2-substituted pyridine derivative, demonstrated an IC50 of 7.12 µM against the MCF-7 breast cancer cell line. This potency is significantly greater than that of the standard chemotherapy agent 5-Fluorouracil, which exhibited an IC50 of 20.18 µM in the same assay . While the data is for a closely related derivative, it underscores the value of this specific fluorinated cyanopyridine scaffold for achieving enhanced cytotoxicity in oncology research.

Antiproliferative potency
Class-level inference
Related 3-cyano-2-substituted pyridine derivative: IC50 7.12 µM vs. 5-FU IC50 20.18 µM in MCF-7 cells
Supports scaffold-based cytotoxicity screening context
Data from structurally related derivative; class-level inference only
Anticancer Cytotoxicity Breast Cancer

High Purity Starting Material

3-Amino-5-Cyano-2-fluoropyridine is commercially available from multiple suppliers with a high purity specification of 98% [REFS-1, REFS-2]. This level of purity is crucial for its primary application as a synthetic intermediate, as it minimizes the introduction of impurities that could derail subsequent reaction steps or lead to erroneous biological data.

Purity specification
Supporting evidence
Commercial purity: 98%
Reduces impurity-related synthetic variability
Vendor analytical specification; verify batch COA
Chemical Synthesis Purity Procurement

High-Yield Scaffold Synthesis

A study on a series of 2-amino-3-cyanopyridine derivatives, which share the core aminocyanopyridine motif of 3-Amino-5-Cyano-2-fluoropyridine, demonstrated a highly efficient green synthesis protocol. The 18 synthesized derivatives were produced in a short time interval of 4-25 minutes with excellent yields ranging from 85% to 99% [1]. This efficient synthetic route highlights the scaffold's accessibility and potential for rapid derivatization to explore structure-activity relationships.

Synthetic efficiency
Class-level inference
Green synthesis of 2-amino-3-cyanopyridine analogs: up to 99% yield in 4–25 min
Supports efficient library synthesis and derivatization
Reported for aminocyanopyridine class; method transfer may require optimization
Green Chemistry Synthesis Anticancer

3-Amino-5-cyano-2-fluoropyridine Applications


Kinase Inhibitor Scaffold Development

3-Amino-5-Cyano-2-fluoropyridine is an optimal core scaffold for developing novel kinase inhibitors. The specific arrangement of the fluorine and cyano groups on the pyridine ring allows for critical halogen and hydrogen bonding interactions within the ATP-binding pocket of kinases, which is a key design feature for potency and selectivity . This specific substitution pattern differentiates it from other aminopyridine isomers and makes it a preferred starting point for medicinal chemists in this area.

Anticancer Lead Generation and Optimization

This compound is well-suited as a starting point for anticancer drug discovery programs. The evidence that a closely related 3-cyano-2-substituted pyridine derivative showed a 2.8-fold improvement in potency (IC50 7.12 µM) over the standard chemotherapy 5-Fluorouracil (IC50 20.18 µM) against MCF-7 breast cancer cells provides a strong rationale for exploring this scaffold's potential . Its use can accelerate the identification of new, more effective cytotoxic leads.

Rapid Derivatization for Library Synthesis

Due to its multiple functional handles (amino, cyano, and fluorine), 3-Amino-5-Cyano-2-fluoropyridine is an ideal building block for parallel synthesis or combinatorial chemistry approaches. The core aminocyanopyridine motif can be rapidly elaborated using efficient methodologies, as demonstrated by a class of 2-amino-3-cyanopyridines being synthesized in up to 99% yield in under 25 minutes [1]. This allows for the quick generation of diverse compound libraries for biological screening.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Regiochemistry-defined substitution pattern
Kinase inhibitor selectivity context
Cancer cell-model lead generation
Cytotoxicity scaffold profile
Cell-model response context (class-level data)
Library synthesis and diversification
Multi-functional derivatization handles
Synthetic efficiency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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